Naproxen aminobutanol
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Overview
Description
Naproxen aminobutanol is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is commonly used to treat pain, inflammation, and fever. The addition of aminobutanol to naproxen aims to enhance its pharmacological properties and potentially reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naproxen aminobutanol typically involves the following steps:
Naproxen Synthesis: Naproxen is synthesized through a series of chemical reactions starting from 2-methoxynaphthalene.
Aminobutanol Addition: The aminobutanol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow chemistry and biocatalytic methods are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Naproxen aminobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs .
Scientific Research Applications
Naproxen aminobutanol has several scientific research applications:
Mechanism of Action
The mechanism of action of naproxen aminobutanol is similar to that of naproxen. It inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain . The aminobutanol moiety may enhance the compound’s solubility and bioavailability, potentially improving its therapeutic profile .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for pain relief and inflammation.
Diclofenac: A widely used NSAID for treating pain and inflammatory conditions.
Uniqueness
Naproxen aminobutanol stands out due to the addition of the aminobutanol moiety, which may enhance its pharmacokinetic properties and reduce gastrointestinal side effects commonly associated with NSAIDs .
Properties
CAS No. |
94110-00-6 |
---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-aminobutan-1-ol;(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O3.C4H11NO/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;1-2-4(5)3-6/h3-9H,1-2H3,(H,15,16);4,6H,2-3,5H2,1H3/t9-;/m0./s1 |
InChI Key |
IEFLDCWIDICXDL-FVGYRXGTSA-N |
Isomeric SMILES |
CCC(CO)N.C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Canonical SMILES |
CCC(CO)N.CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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